N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide
Overview
Description
N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a dichlorophenyl group, a hydroxybutyl chain, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide typically involves multiple steps. One common method starts with the reaction of 3,4-dichlorophenylacetonitrile with lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere to produce 3,4-dichlorophenethylamine . This intermediate is then reacted with 4-hydroxybutyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the desired hydroxybutyl derivative. Finally, the hydroxybutyl derivative is coupled with N-methylbenzoyl chloride in the presence of a base like triethylamine (Et3N) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent reaction conditions, is crucial to achieve the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The dichlorophenyl group can be reduced to form a mono-chlorophenyl or phenyl derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as alkyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium amide (NaNH2) in an appropriate solvent.
Major Products
Oxidation: Formation of 4-keto or 4-carboxybutyl derivatives.
Reduction: Formation of mono-chlorophenyl or phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases, although specific applications are still under research.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in the desired therapeutic effect . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to interact with proteins involved in signal transduction and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- N-(3,4-Dichlorophenyl)methyl oxamic acid
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU)
Uniqueness
N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike other similar compounds, it possesses a hydroxybutyl chain that can undergo various chemical modifications, making it a versatile intermediate in synthetic chemistry. Additionally, its potential biological activities make it a promising candidate for further research in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(3,4-dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c1-21(18(23)13-5-3-2-4-6-13)12-15(9-10-22)14-7-8-16(19)17(20)11-14/h2-8,11,15,22H,9-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWASWVSADZBSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CCO)C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142001-90-9 | |
Record name | Benzamide, N-[(2S)-2-(3,4-dichlorophenyl)-4-hydroxybutyl]-N-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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